molecular formula C16H15FN2O4 B5739849 N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide

N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide

Cat. No. B5739849
M. Wt: 318.30 g/mol
InChI Key: IKTJLBAHKNVMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide, also known as FNIB, is a chemical compound that has been extensively studied for its potential use in scientific research. FNIB is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide is not fully understood, but it is believed to bind to specific protein targets in cells. This binding can lead to changes in protein function and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide in lab experiments is its specificity for certain protein targets, which allows for more precise manipulation of cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide. One area of interest is the development of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide-based therapies for cancer treatment. Additionally, further studies on the specific protein targets of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide could lead to a better understanding of cellular processes and the development of new drugs for various diseases. Finally, the use of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide as a fluorescent probe for protein detection could have applications in drug discovery and development.

Synthesis Methods

N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide can be synthesized through a series of chemical reactions. One method involves the reaction of 4-fluoro-3-nitroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide as a yellow solid.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-isopropoxybenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein binding sites, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-10(2)23-13-5-3-4-11(8-13)16(20)18-12-6-7-14(17)15(9-12)19(21)22/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTJLBAHKNVMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-3-propan-2-yloxybenzamide

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